4-Ethyl-1,2,3-thiadiazole-5-carboxamide 4-Ethyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 183302-59-2
VCID: VC0068425
InChI: InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9)
SMILES: CCC1=C(SN=N1)C(=O)N
Molecular Formula: C5H7N3OS
Molecular Weight: 157.191

4-Ethyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 183302-59-2

Cat. No.: VC0068425

Molecular Formula: C5H7N3OS

Molecular Weight: 157.191

* For research use only. Not for human or veterinary use.

4-Ethyl-1,2,3-thiadiazole-5-carboxamide - 183302-59-2

Specification

CAS No. 183302-59-2
Molecular Formula C5H7N3OS
Molecular Weight 157.191
IUPAC Name 4-ethylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9)
Standard InChI Key YQSBEYPYNVGYLN-UHFFFAOYSA-N
SMILES CCC1=C(SN=N1)C(=O)N

Introduction

Structural FeatureDescription
Core Ring System1,2,3-thiadiazole (5-membered heterocycle)
Position 4 SubstituentEthyl group (-CH₂CH₃)
Position 5 SubstituentCarboxamide group (-CONH₂)
Molecular FormulaC₅H₇N₃OS (estimated)

The 1,2,3-thiadiazole ring system contributes to the compound's aromaticity and reactivity patterns, while the carboxamide group provides potential for hydrogen bonding interactions that may enhance its biological activity.

Synthetic Methodologies

Based on synthetic approaches employed for related 1,2,3-thiadiazole compounds, potential routes for the synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide may include:

From Carbethoxyhydrazones

A likely synthetic pathway would involve:

  • Preparation of a suitable carbethoxyhydrazone from an ethyl-substituted precursor

  • Cyclization with thionyl chloride to form ethyl 4-ethyl-1,2,3-thiadiazole-5-carboxylate

  • Conversion of the ester to the carboxamide through amidation

This approach is analogous to the synthesis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate described in the literature, where the reaction of the carbethoxyhydrazone of ethyl acetoacetate with thionyl chloride yielded the thiadiazole ester in good yield .

Through Carboxylic Acid Intermediates

An alternative approach might proceed via:

  • Synthesis of 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid

  • Activation of the carboxylic acid (e.g., using thionyl chloride)

  • Reaction with ammonia to form the carboxamide

The precedent for this approach can be found in the literature describing the preparation and decarboxylation of related thiadiazole carboxylic acids .

Reaction Conditions

Based on conditions reported for similar transformations, typical reaction parameters might include:

Reaction StepConditionsExpected Yield
Hydrazone FormationRoom temperature, 24-48h90-99%
CyclizationSOCl₂, 0°C to room temperature, 24h60-75%
AmidationNH₃ (aq) or NH₄OH, 0°C to room temperature70-90%

These parameters are extrapolated from the synthesis of related compounds and would need to be optimized for the specific target compound .

Physical and Chemical Properties

The physical and chemical properties of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide can be inferred from those of structurally similar 1,2,3-thiadiazole derivatives:

Physical State and Appearance

Based on the properties of related thiadiazole compounds, 4-Ethyl-1,2,3-thiadiazole-5-carboxamide is likely to be a crystalline solid at room temperature. The parent compound 1,2,3-thiadiazole is described as a liquid with an odor reminiscent of pyridine , but the addition of the ethyl and carboxamide substituents would likely result in a solid compound with higher melting point due to increased molecular weight and hydrogen bonding capabilities.

Spectroscopic Characteristics

Expected spectroscopic features, based on data from related compounds such as 4-methyl-1,2,3-thiadiazole:

Spectroscopic MethodExpected Features
¹H NMREthyl group: CH₂ quartet at approximately τ 5.5-6.0, CH₃ triplet at approximately τ 8.5-9.0; Carboxamide NH₂: broad singlet
IRStrong C=O stretch (amide) at approximately 1650-1670 cm⁻¹; N-H stretching bands around 3300-3500 cm⁻¹

These spectroscopic predictions are based on general principles and data from related compounds, particularly the NMR data reported for 4-methyl-1,2,3-thiadiazole which showed characteristic signals at τ 1.73 for the ring proton and τ 7.22 for the methyl group .

Chemical Reactivity

The reactivity of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide would be influenced by the properties of both the thiadiazole ring and the carboxamide group:

Thiadiazole Ring Reactions

The 1,2,3-thiadiazole ring may undergo various reactions including:

  • Electrophilic aromatic substitution (although generally less reactive than benzene)

  • Nucleophilic attack at electron-deficient positions

  • Cycloaddition reactions

  • Ring-opening reactions under specific conditions

The stability of the thiadiazole ring in related compounds suggests that 4-Ethyl-1,2,3-thiadiazole-5-carboxamide would maintain ring integrity under mild conditions .

Carboxamide Group Reactions

The carboxamide functionality could participate in reactions such as:

  • Hydrolysis to carboxylic acid

  • Dehydration to nitrile

  • Reduction to amine

  • Transamidation reactions

These transformations would provide routes to further functionalize the compound for specific applications.

Stability Considerations

Based on the properties of related compounds, 4-Ethyl-1,2,3-thiadiazole-5-carboxamide would likely exhibit reasonable stability under normal conditions but might be sensitive to:

  • Strong acids (potential for ring opening)

  • Strong bases (potential for hydrolysis of the carboxamide)

  • Strong reducing agents (potential for reduction of the thiadiazole ring)

The thermal stability would be expected to be moderate, as related thiadiazole carboxylic acids have been observed to undergo decarboxylation at elevated temperatures (around 180-200°C) .

Structure-Activity Relationships

Comparing 4-Ethyl-1,2,3-thiadiazole-5-carboxamide with related compounds provides insights into potential structure-activity relationships:

Effect of Ring Substituents

The position and nature of substituents on the thiadiazole ring can significantly affect the compound's properties:

SubstituentPositionPotential Effect
Ethyl4Electron-donating, increases lipophilicity, may enhance certain biological activities
Carboxamide5Hydrogen bonding capability, enhances water solubility, may improve bioavailability

Comparison with Related Compounds

The structural features of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide can be compared with those of other 1,2,3-thiadiazole derivatives:

CompoundStructural Difference from 4-Ethyl-1,2,3-thiadiazole-5-carboxamidePotential Impact on Properties
4-Methyl-1,2,3-thiadiazoleLacks carboxamide at position 5; Methyl instead of ethyl at position 4Likely more volatile; Different electron density distribution; Reduced hydrogen bonding capability
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateEster instead of amide; Methyl instead of ethyl at position 4Different hydrogen bonding profile; Different hydrolytic stability; Different biological activities
4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thioneContains additional triazole-thione moietyMore complex hydrogen bonding network; Different crystallization behavior; Potentially enhanced biological activity

Crystallographic Considerations

Based on the crystal structures of related compounds, potential insights into the solid-state behavior of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide can be inferred:

Crystal Packing

The carboxamide group would likely participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the crystal structure. This is consistent with the behavior observed in related compounds such as 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione, which forms hydrogen-bonded dimers through N-H···S interactions .

Non-covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions that might influence the crystal packing include:

  • C-H···N interactions involving the thiadiazole nitrogen atoms

  • S···S interactions involving the thiadiazole sulfur

  • π···π stacking between aromatic rings

These interactions would collectively determine the three-dimensional arrangement of molecules in the crystal structure .

Future Research Directions

Further investigation of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide could focus on:

Synthetic Optimization

Development of efficient and scalable synthetic routes specifically designed for 4-Ethyl-1,2,3-thiadiazole-5-carboxamide, potentially including:

  • Green chemistry approaches

  • One-pot synthetic methodologies

  • Catalyst-assisted transformations

Comprehensive Characterization

Detailed analysis of the compound's physical, chemical, and spectroscopic properties using advanced analytical techniques:

  • Single-crystal X-ray diffraction for absolute structural confirmation

  • Advanced NMR techniques for conformational analysis

  • Thermal analysis for stability evaluation

Biological Evaluation

Systematic assessment of potential biological activities:

  • Antimicrobial screening

  • Enzyme inhibition assays

  • Cytotoxicity and anti-proliferative testing

  • Structure-activity relationship studies

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